molecular formula C22H24N2O4 B14937648 4-({3-[5-(benzyloxy)-1H-indol-1-yl]propanoyl}amino)butanoic acid

4-({3-[5-(benzyloxy)-1H-indol-1-yl]propanoyl}amino)butanoic acid

Cat. No.: B14937648
M. Wt: 380.4 g/mol
InChI Key: HDUONPSUSGRNSE-UHFFFAOYSA-N
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Description

4-({3-[5-(benzyloxy)-1H-indol-1-yl]propanoyl}amino)butanoic acid is a synthetic compound that features an indole nucleus, a benzyloxy group, and a butanoic acid moiety. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Fischer indole synthesis, followed by purification and isolation of the desired product. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

4-({3-[5-(benzyloxy)-1H-indol-1-yl]propanoyl}amino)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-2-carboxylic acid derivatives, while reduction can yield indoline derivatives .

Scientific Research Applications

4-({3-[5-(benzyloxy)-1H-indol-1-yl]propanoyl}amino)butanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-({3-[5-(benzyloxy)-1H-indol-1-yl]propanoyl}amino)butanoic acid involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to multiple receptors, leading to various biological effects. The benzyloxy group may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({3-[5-(benzyloxy)-1H-indol-1-yl]propanoyl}amino)butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H24N2O4

Molecular Weight

380.4 g/mol

IUPAC Name

4-[3-(5-phenylmethoxyindol-1-yl)propanoylamino]butanoic acid

InChI

InChI=1S/C22H24N2O4/c25-21(23-12-4-7-22(26)27)11-14-24-13-10-18-15-19(8-9-20(18)24)28-16-17-5-2-1-3-6-17/h1-3,5-6,8-10,13,15H,4,7,11-12,14,16H2,(H,23,25)(H,26,27)

InChI Key

HDUONPSUSGRNSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)N(C=C3)CCC(=O)NCCCC(=O)O

Origin of Product

United States

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